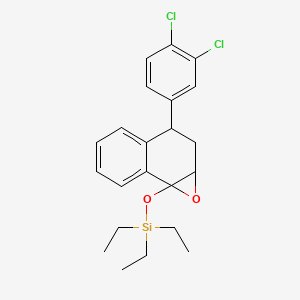
5-Nitroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C10H6N2O4 and is characterized by a quinoline ring system substituted with a nitro group at the 5-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinoline-3-carboxylic acid typically involves the nitration of quinoline-3-carboxylic acid. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Nitrochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Nitrogruppe, was zur Bildung verschiedener Derivate führt.
Oxidation: Die Carbonsäuregruppe kann unter starken Oxidationsbedingungen zu Chinolin-3,5-dicarbonsäure oxidiert werden.
Häufige Reagenzien und Bedingungen:
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.
Substitution: Nukleophile wie Amine oder Thiole.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.
Hauptprodukte:
Reduktion: 5-Aminochinolin-3-carbonsäure.
Substitution: Verschiedene substituierte Chinolinderivate.
Oxidation: Chinolin-3,5-dicarbonsäure.
Wissenschaftliche Forschungsanwendungen
5-Nitrochinolin-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht wegen seiner möglichen Verwendung in der Medikamentenentwicklung, insbesondere wegen seiner Fähigkeit, mit biologischen Zielmolekülen zu interagieren.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Nitrochinolin-3-carbonsäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, wodurch reaktive Zwischenprodukte entstehen, die mit Zellkomponenten interagieren und zu biologischen Effekten führen können. Die Verbindung kann auch bestimmte Enzyme hemmen oder die DNA-Synthese stören, was zu ihren antimikrobiellen und krebshemmenden Aktivitäten beiträgt.
Ähnliche Verbindungen:
Chinolin-3-carbonsäure: Fehlt die Nitrogruppe, wodurch sie in bestimmten chemischen Reaktionen weniger reaktiv ist.
5-Aminochinolin-3-carbonsäure: Die Aminogruppe bietet im Vergleich zur Nitrogruppe eine andere Reaktivität und biologische Eigenschaften.
Chinolin-3,5-dicarbonsäure: Enthält eine zusätzliche Carbonsäuregruppe, die ihr chemisches und biologisches Verhalten verändert.
Einzigartigkeit: 5-Nitrochinolin-3-carbonsäure ist durch das Vorhandensein sowohl einer Nitrogruppe als auch einer Carbonsäuregruppe am Chinolinring einzigartig. Diese Kombination verleiht ihr eine besondere chemische Reaktivität und potenzielle biologische Aktivitäten, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.
Wirkmechanismus
The mechanism of action of 5-Nitroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminoquinoline-3-carboxylic acid: The amino group provides different reactivity and biological properties compared to the nitro group.
Quinoline-3,5-dicarboxylic acid: Contains an additional carboxylic acid group, altering its chemical and biological behavior.
Uniqueness: 5-Nitroquinoline-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102312-48-1 |
|---|---|
Molekularformel |
C10H6N2O4 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
5-nitroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)6-4-7-8(11-5-6)2-1-3-9(7)12(15)16/h1-5H,(H,13,14) |
InChI-Schlüssel |
NRLLDCUNEXQZDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)
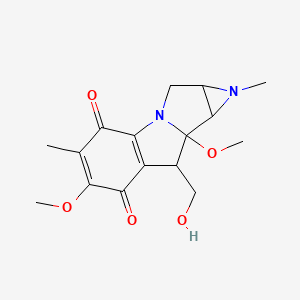

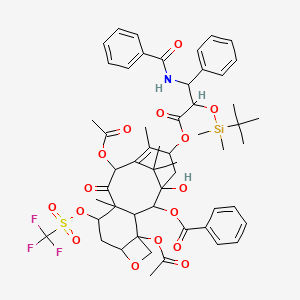

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)
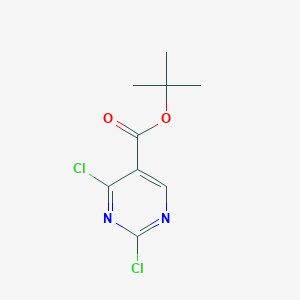
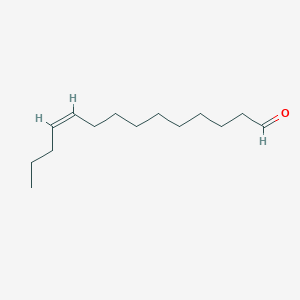
![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

